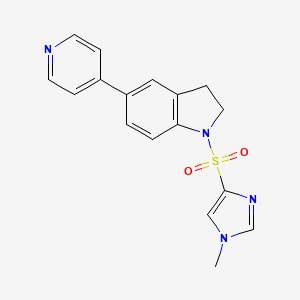

![molecular formula C12H19ClN2O3 B2861752 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride CAS No. 1225332-65-9](/img/structure/B2861752.png)

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

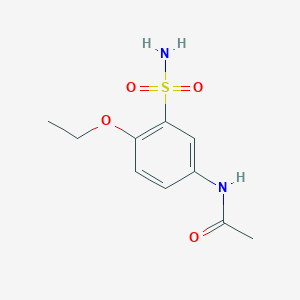

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride, also known as midodrine hydrochloride, is a cardiovascular drug known for its long-lasting blood pressure increasing effect . It has a molecular formula of C12H19ClN2O4 .

Synthesis Analysis

The synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride involves several steps . The process starts with 1-(2,5-dimethoxyphenyl)-2-bromoethanone, which is reacted with hexamine in the presence of a solvent system comprising Tetrahydrofuran and water. The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is then reduced selectively first with sodium borohydride and subsequently with stannous chloride. The product is converted in situ to the corresponding hydrochloride salt immediately after reduction .Molecular Structure Analysis

The molecular structure of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride consists of a carbon skeleton that is acyclic and saturated. The nitrogen atom of at least one of the carboxamide groups is bound to an acyclic carbon atom of a hydrocarbon radical substituted by singly-bound oxygen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride include acylation, reduction, and conversion to a hydrochloride salt .Physical And Chemical Properties Analysis

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide monohydrochloride has a molecular weight of 290.74326 .科学的研究の応用

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride, are explored for their biological implications. The review by Kennedy (2001) on acetamide and its derivatives highlights the significant commercial importance of these chemicals. The biological consequences of exposure to such compounds have been elaborated upon over the years, indicating a broad spectrum of potential applications in toxicology and environmental sciences. The environmental toxicology data, in particular, has expanded, suggesting implications for both human health and environmental safety (Kennedy, 2001).

Environmental and Water Research

The occurrence and fate of parabens in aquatic environments, as reviewed by Haman et al. (2015), provides insights into the environmental behavior of acetamide derivatives. While focusing on parabens, the methodologies and outcomes of such studies are relevant to understanding how similar compounds, including this compound, might behave in water bodies. The review highlights the importance of tracking these compounds due to their potential to act as weak endocrine disruptors and their ubiquitous presence in surface water and sediments, indicating a need for further research into their environmental impact and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes for Degradation

The advanced oxidation processes (AOPs) represent a critical area of research for the degradation of recalcitrant compounds, including acetaminophen and, by extension, related acetamide derivatives. Qutob et al. (2022) provide a comprehensive review of AOPs applied to acetaminophen, revealing degradation pathways, by-products, and biotoxicity. Although focused on acetaminophen, the insights into AOPs' efficacy, by-products formation, and environmental implications offer valuable perspectives on the potential treatment and degradation strategies that might apply to this compound and similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

作用機序

Target of Action

The primary target of “2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride” is the α1-adrenergic receptor . This receptor primarily mediates smooth muscle contraction and has other important functions as well .

Mode of Action

The compound is a prodrug of the α1-adrenergic receptor agonist, 1- (2’,5’-dimethoxyphenyl)-2-aminoethanol . It exerts its actions through activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, leading to an increased vascular tone and elevation of blood pressure .

Biochemical Pathways

The compound affects the biochemical pathways related to vasoconstriction and blood pressure regulation. By activating the alpha-adrenergic receptors, it increases vascular tone, which in turn elevates blood pressure .

Pharmacokinetics

It is known that the compound is a prodrug, which means it is metabolized into its active form, desglymidodrine, in the body .

Result of Action

The activation of the alpha-adrenergic receptors by the compound results in vasoconstriction, which increases vascular tone and elevates blood pressure . This can be beneficial in treating certain hypotensive states .

生化学分析

Biochemical Properties

It is known that it is a prodrug of the α1-adrenergic receptor agonist, 1-(2’,5’-dimethoxyphenyl)-2-aminoethanol . The α1-adrenergic receptor primarily mediates smooth muscle contraction and has other important functions .

Cellular Effects

It is known that it exerts its actions through activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, leading to an increased vascular tone and elevation of blood pressure .

Molecular Mechanism

The molecular mechanism of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride involves its conversion into an active metabolite, desglymidodrine, which is an α1-receptor agonist . This active metabolite interacts with the alpha-adrenergic receptors, leading to increased vascular tone and elevated blood pressure .

Temporal Effects in Laboratory Settings

It is known that it is insoluble in ethanol, but soluble in DMSO and water . It is recommended to store the compound at -20°C .

Dosage Effects in Animal Models

It has been found that it can decrease body temperature and increase locomotor activity, sedation in reserpinized rats as well as the cataleptic effect of haloperidol .

Metabolic Pathways

It is known that it is a prodrug, meaning it is metabolically converted into an active form, desglymidodrine .

特性

IUPAC Name |

2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3.ClH/c1-16-10-3-4-11(17-2)9(7-10)5-6-14-12(15)8-13;/h3-4,7H,5-6,8,13H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNUJWUXOPFVPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCNC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861672.png)

![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2861676.png)

![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)

![6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2861683.png)

![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2861685.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2861690.png)